N-tert-Butyl 4-Nitrophenylsulfonamide
Overview
Description
“N-tert-Butyl 4-Nitrophenylsulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of “N-tert-Butyl 4-Nitrophenylsulfonamide” involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0 °C . The resulting mixture is stirred for 24 hours at room temperature .Molecular Structure Analysis
The molecular formula of “N-tert-Butyl 4-Nitrophenylsulfonamide” is C10H14N2O4S . Its InChI code is 1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 .Physical And Chemical Properties Analysis
“N-tert-Butyl 4-Nitrophenylsulfonamide” is a solid at room temperature . Its molecular weight is 258.29 g/mol . The compound has a high GI absorption and is not BBB permeant . It is soluble in water with a solubility of 0.277 mg/ml .Scientific Research Applications
- Organophotoredox Catalysis
- Field : Organic Chemistry
- Application : This compound is used in the E-selective synthesis of nitroolefins .
- Method : The process employs DDQ as the organophotoredox catalyst in combination with tert-BuONO (TBN) as a nitrating agent under visible-light irradiation . This green transition metal-free approach utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Results : Following the established protocol, 41 different olefines containing broad diversity of substituents were nitrated in good to excellent yields .
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Synthesis of Sulfonimidates
- Field : Organic & Biomolecular Chemistry
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Method : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents . Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur centre, with four different groups attached .
- Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
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Synthesis of N-Heterocycles via Sulfinimines
- Field : RSC Advances
- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
- Method : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
- Results : The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .
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Synthesis of Sulfonimidoyl Chlorides
- Field : Organic Chemistry
- Application : Sulfonimidoyl chlorides are used in the synthesis of sulfonimidates .
- Method : The synthesis of sulfonimidoyl chlorides involves the oxidation of sulfinamides using either chlorine/N-chlorobenzotriazole, or tert-butyl hypochlorite as the oxidant . Reacting sulfonimidoyl chlorides with either sodium alkoxides or sodium hydride-alcohol affords sulfonimidates .
- Results : Sulfonimidoyl chlorides have been used to access sulfonimidates, which have found uses as alkyl transfer reagents to acids, alcohols and phenols .
-
Synthesis of N-Heterocycles via Sulfinimines
- Field : RSC Advances
- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
- Method : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
- Results : The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUQTZCHSBFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl 4-Nitrophenylsulfonamide |
Synthesis routes and methods
Procedure details
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